
N-Methyl-1-(M-tolyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(M-tolyl)ethan-1-amine is an organic compound with the molecular formula C10H15N. It is a derivative of ethanamine, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-1-(M-tolyl)ethan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of M-tolylmagnesium bromide with N-methylformamide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by distillation or chromatography.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of N-methyl-1-(M-tolyl)ethanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(M-tolyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1-(M-tolyl)ethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form N-methyl-1-(M-tolyl)ethanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group on the nitrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols.
Major Products Formed
Oxidation: N-methyl-1-(M-tolyl)ethanone
Reduction: N-methyl-1-(M-tolyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(M-tolyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound for studying amine metabolism.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(M-tolyl)ethan-1-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in amine metabolism. It can also interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. These interactions can lead to changes in mood, cognition, and behavior, making the compound of interest in the study of psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-1-(M-tolyl)ethan-1-amine can be compared with other similar compounds, such as:
N-Methyl-1-(P-tolyl)ethan-1-amine: Similar structure but with a para-substituted methyl group.
N-Methyl-1-(O-tolyl)ethan-1-amine: Similar structure but with an ortho-substituted methyl group.
N-Methyl-1-phenylethan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.
These compounds share similar chemical properties and reactivity but differ in their biological activity and applications. This compound is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall pharmacological profile.
Eigenschaften
Molekularformel |
C10H15N |
|---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
N-methyl-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9,11H,1-3H3 |
InChI-Schlüssel |
FUGUGUMJMRPTNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


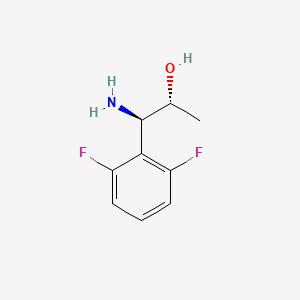
![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
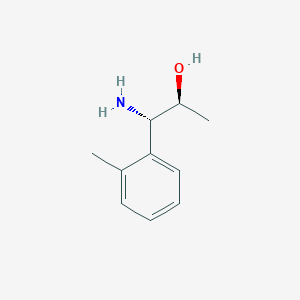
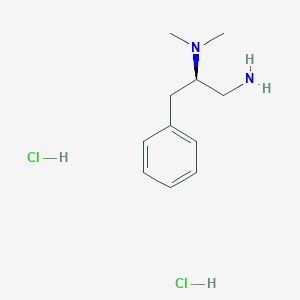
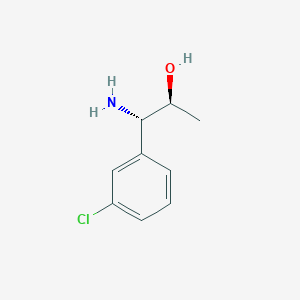
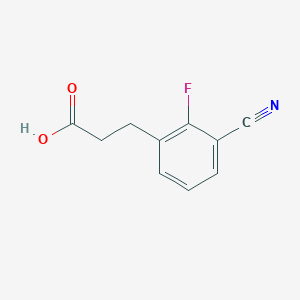
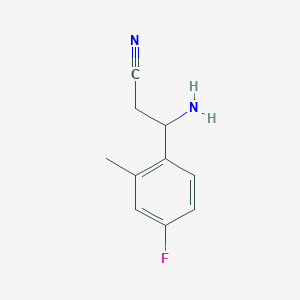
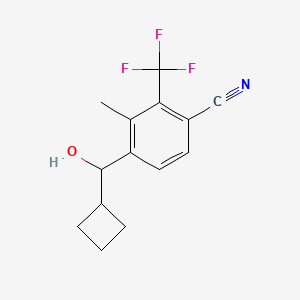
![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
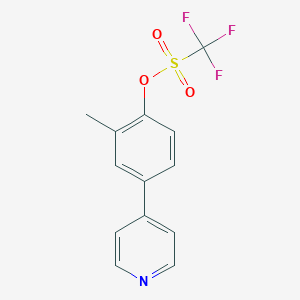
![2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
